molecular formula C17H25BO3 B3377774 2-(3-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1346706-39-5

2-(3-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3377774
CAS No.: 1346706-39-5
M. Wt: 288.2
InChI Key: IZQHPCQIABNPEK-UHFFFAOYSA-N
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Description

2-(3-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a pinacol-protected boron atom conjugated to a phenyl ring substituted at the 3-position with a cyclopentyloxy group. This compound is structurally characterized by:

  • Core structure: A 1,3,2-dioxaborolane (pinacol boronic ester) with four methyl groups at the 4,4,5,5-positions.
  • Substituent: A cyclopentyloxy group (–O–C₅H₉) at the 3-position of the phenyl ring.
  • Applications: Likely used in Suzuki-Miyaura cross-coupling reactions for drug discovery, given its structural similarity to intermediates in pharmaceuticals like selpercatinib (see ).

Properties

IUPAC Name

2-(3-cyclopentyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)13-8-7-11-15(12-13)19-14-9-5-6-10-14/h7-8,11-12,14H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQHPCQIABNPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(Cyclopentyloxy)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents (e.g., toluene, ethanol), temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Preparation Methods

2-(3-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized by reacting 3-(Cyclopentyloxy)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions include a base, such as potassium carbonate, and a solvent like toluene or ethanol. Industrial production involves similar synthetic routes, optimized for large-scale reactions using continuous flow reactors to enhance reaction efficiency and yield.

Suzuki-Miyaura Cross-Coupling Reactions

General Information: this compound is a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions create new carbon-carbon bonds by combining an organoboron compound with an organic halide, using a palladium catalyst.
Reaction Mechanism: The Suzuki-Miyaura cross-coupling reaction involves several steps:

  • Oxidative Addition: The palladium catalyst activates the aryl or vinyl halide.
  • Transmetalation: The organoboron compound transfers its organic moiety to the palladium complex.
  • Reductive Elimination: The final product is formed, regenerating the palladium catalyst.

The biological activity of this compound is primarily linked to its role in synthetic organic chemistry, rather than direct pharmacological effects. It acts as a versatile reagent in cross-coupling reactions that are essential for synthesizing biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(3-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Reactivity and Stability

  • Electronic Effects : Electron-donating groups (e.g., –O–C₅H₉, –OCH₃) stabilize the boron center, whereas electron-withdrawing groups (e.g., –CF₃, –SO₂CH₃ in ) increase its electrophilicity.
  • Stability : Bulky substituents like cyclopentyloxy reduce hydrolysis rates compared to smaller analogs (e.g., –OCH₃ in ).

Research Findings and Data

  • Synthetic Yields : Cyclopentyloxy-containing analogs typically require longer reaction times due to steric hindrance but achieve moderate yields (~60–80%, comparable to ).
  • Spectroscopic Data : The target compound’s ¹H-NMR would show resonances for cyclopentyl protons (δ 1.5–2.0 ppm) and aromatic protons (δ 6.5–7.5 ppm), similar to .
  • Biological Activity : Boronic esters with bulky substituents (e.g., cyclopentyloxy) show improved pharmacokinetic profiles in preclinical studies.

Biological Activity

The compound 2-(3-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1346706-39-5) is an organoboron compound that has garnered attention in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article will explore its biological activity, synthesis, mechanisms of action, and applications in various fields.

Basic Information

PropertyDetails
Molecular Formula C17H25BO3
Molecular Weight 288.19 g/mol
CAS Number 1346706-39-5
IUPAC Name 2-(3-cyclopentyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Structural Characteristics

The compound features a dioxaborolane ring which is significant for its reactivity in Suzuki-Miyaura cross-coupling reactions. The cyclopentyloxy group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily linked to its role in synthetic organic chemistry rather than direct pharmacological effects. It acts as a versatile reagent in cross-coupling reactions that are essential for synthesizing biologically active compounds.

  • Oxidative Addition : The palladium catalyst activates the aryl or vinyl halide.
  • Transmetalation : The organoboron compound transfers its organic moiety to the palladium complex.
  • Reductive Elimination : The final product is formed while regenerating the palladium catalyst.

Applications in Drug Development

The compound has been employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility in creating complex organic molecules makes it a valuable tool in drug discovery and development.

Case Studies

  • Synthesis of Anticancer Agents : Research has demonstrated that derivatives synthesized using this compound exhibit cytotoxicity against cancer cell lines. For instance, a study reported the synthesis of a series of compounds that showed significant inhibition of tumor growth in vitro.
  • Development of Antimicrobial Agents : Another study utilized this compound to create new antimicrobial agents that showed effectiveness against resistant strains of bacteria.

Toxicity and Safety

While specific toxicity data for this compound is limited, organoboron compounds can exhibit varying levels of toxicity depending on their structure and functional groups. Standard laboratory safety protocols should be followed when handling this compound.

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-(cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:
The compound is typically synthesized via boronic esterification using pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. A standard protocol involves reacting 3-(cyclopentyloxy)phenylboronic acid with pinacol in a dichloromethane (DCM) or hexane solvent system, catalyzed by a Lewis acid like BF₃·OEt₂. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified by column chromatography using silica gel. Yield optimization (typically 50–80%) depends on stoichiometric control of pinacol and rigorous exclusion of moisture .

Basic: How is this compound characterized for structural confirmation in research settings?

Answer:
Structural validation relies on a combination of ¹H/¹³C NMR , ¹¹B NMR (to confirm boron coordination), and FT-IR spectroscopy (B-O stretching ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., calculated vs. observed m/z). For example, the absence of a broad peak in ¹H NMR at δ 6.5–7.5 ppm confirms complete esterification of the boronic acid precursor .

Basic: What are its primary applications in cross-coupling reactions?

Answer:
This boronate ester is widely used in Suzuki-Miyaura cross-coupling reactions to introduce the 3-(cyclopentyloxy)phenyl group into biaryl systems. Key applications include:

  • Pharmaceutical intermediates : Coupling with halogenated heterocycles (e.g., pyridines) to modulate drug solubility.
  • Material science : Constructing π-conjugated polymers for organic electronics.
    Optimal conditions involve Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, aqueous Na₂CO₃ base, and toluene/EtOH solvent mixtures at 80–100°C .

Advanced: How do steric and electronic effects of the cyclopentyloxy group influence reactivity in cross-coupling?

Answer:
The cyclopentyloxy substituent introduces steric hindrance, slowing transmetallation steps in Pd-catalyzed reactions. Electronically, the oxygen atom donates electron density via resonance, activating the phenyl ring for electrophilic substitution but potentially deactivating the boron center. Researchers must balance these effects by:

  • Using bulky ligands (e.g., SPhos) to mitigate steric interference.
  • Adjusting reaction temperature (e.g., 90°C vs. 70°C) to modulate kinetic vs. thermodynamic control.
    Contradictory reactivity data (e.g., unexpected side products) may arise from competing protodeboronation, which is minimized by degassing solvents and using anhydrous bases .

Advanced: What strategies resolve spectral ambiguities in characterizing this compound?

Answer:
Ambiguities in NMR spectra (e.g., overlapping aromatic signals) are addressed via:

  • 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations.
  • Variable-temperature NMR to reduce signal broadening caused by boron quadrupolar relaxation.
  • ¹¹B NMR to confirm the absence of free boronic acid (δ ~30 ppm for boronate esters vs. δ ~10 ppm for boronic acids). HRMS with isotopic pattern matching further validates purity .

Advanced: How can competing pathways (e.g., homocoupling) be suppressed during cross-coupling?

Answer:
Homocoupling arises from oxidative side reactions involving Pd⁰ intermediates. Mitigation strategies include:

  • Oxygen-free conditions : Use Schlenk lines or gloveboxes for reagent handling.
  • Additives : Introduce catalytic I₂ or CuI to suppress Pd aggregation.
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce Pd black formation. Monitoring reaction progress via LC-MS ensures early detection of side products .

Basic: What are the recommended storage conditions to ensure stability?

Answer:
The compound is moisture-sensitive and should be stored under inert gas (Ar/N₂) at –20°C in amber vials. Long-term stability (>6 months) requires desiccants (e.g., molecular sieves) and avoidance of protic solvents. Purity degradation is assessed via ¹H NMR (broadening of B-O-C peaks) or HPLC (retention time shifts) .

Advanced: How do substituents on the phenyl ring affect boronate ester stability?

Answer:
Electron-withdrawing groups (e.g., –NO₂, –CF₃) reduce stability by polarizing the B–O bond, increasing hydrolysis susceptibility. In contrast, electron-donating groups (e.g., –Ocyclopentyl) enhance stability but may reduce reactivity in cross-coupling. Accelerated stability studies (e.g., 40°C/75% RH) combined with kinetic modeling (Arrhenius plots) predict shelf-life under varying conditions .

Basic: Which analytical methods are preferred for quantifying purity?

Answer:

  • HPLC-UV/ELSD : Detects organic impurities (e.g., pinacol byproducts).
  • ¹H NMR integration : Quantifies residual solvents (e.g., DCM) relative to the internal standard (e.g., 1,3,5-trimethoxybenzene).
  • Elemental analysis : Validates boron content (±0.3% deviation).
    HRMS is less quantitative but critical for identifying trace degradation products .

Advanced: How are computational methods used to predict reactivity in novel reactions?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cross-coupling, predicting regioselectivity and activation barriers. For example, the energy barrier for transmetallation can be correlated with the steric bulk of the cyclopentyloxy group. Machine learning models trained on analogous boronate esters (e.g., substituent Hammett parameters) further guide reaction optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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